molecular formula C22H23ClF3N B601907 rac Cinacalcet HCl CAS No. 1025064-33-8

rac Cinacalcet HCl

Cat. No.: B601907
CAS No.: 1025064-33-8
M. Wt: 393.87
Attention: For research use only. Not for human or veterinary use.
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Description

rac Cinacalcet HCl is a chiral amine compound that features a naphthalene ring and a trifluoromethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet HCl typically involves the following steps:

    Chiral Resolution: The starting material, a racemic mixture of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine, is subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques such as chiral chromatography or enzymatic resolution.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Trifluoromethyl alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

rac Cinacalcet HCl has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Industrial Applications: It serves as a building block in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    ®-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride): The enantiomer of the compound, which may exhibit different biological activities.

    N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine: The racemic mixture, which contains both (S)- and ®-enantiomers.

Uniqueness:

  • The (S)-enantiomer is often preferred in medicinal chemistry due to its specific interactions with biological targets, which can lead to improved therapeutic efficacy and reduced side effects compared to the racemic mixture or the ®-enantiomer.

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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